molecular formula C23H46ClNO4 B1662240 Palmitoyl-DL-carnitine chloride CAS No. 6865-14-1

Palmitoyl-DL-carnitine chloride

Cat. No. B1662240
CAS RN: 6865-14-1
M. Wt: 436.1 g/mol
InChI Key: GAMKNLFIHBMGQT-UHFFFAOYSA-N
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Description

Palmitoyl-DL-carnitine chloride is a long-chain acylcarnitine with both intracellular and extracellular roles . Within the cell, it is transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production . It has been shown to inhibit the growth of cancer cells in rats and mice by increasing the concentration of diacylglycerol in the cell membrane .


Molecular Structure Analysis

The molecular formula of Palmitoyl-DL-carnitine chloride is C23H46ClNO4 . It’s a long-chain acylcarnitine, which means it’s a derivative of carnitine attached to a fatty acid (palmitate in this case) via an ester bond .


Chemical Reactions Analysis

Palmitoyl-DL-carnitine chloride is a molecule in a family of ester derivatives of carnitine that are utilized in the TCA cycle to generate energy . It’s involved in the metabolism of long-chain fatty acids, a process that can disrupt cell membranes .


Physical And Chemical Properties Analysis

Palmitoyl-DL-carnitine chloride is a crystalline solid . It’s soluble in DMF, DMSO, and Ethanol . The molecular weight is 436.07 g/mol .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Research , specifically in the treatment of Pancreatic Cancer .

Summary of the Application

Palmitoyl-DL-carnitine chloride is used in the development of nanoliposomes for the delivery of Gemcitabine Elaidate , a lipophilic derivative of gemcitabine, to treat pancreatic cancer .

Methods of Application

The method involves designing a nano-liposomal formulation in combination with Palmitoyl-DL-carnitine chloride as a Protein kinase C (PKC) inhibitor . This combination therapy in a nano-liposomal carrier resulted in enhanced cellular uptake, inhibition of angiogenesis potential, and augmented anticancer potency in both 2D and 3D in vitro models of pancreatic tumors .

Results or Outcomes

The results indicate the successful development of a nano-liposomal carrier incorporating Gemcitabine Elaidate and Palmitoyl-DL-carnitine chloride as a more effective approach for the treatment of pancreatic cancer .

Application in Prostate Cancer Research

Specific Scientific Field

This application is in the field of Prostate Cancer Research .

Summary of the Application

Palmitoyl-DL-carnitine chloride has been used to study its effect on inflammatory cytokines and calcium (Ca 2+) influx , using in vitro models of prostate cancer .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes of this application are not provided in the available sources .

Application in Cardiology

Specific Scientific Field

This application is in the field of Cardiology .

Summary of the Application

Palmitoyl-DL-carnitine chloride has been used as acylcarnitine in treating cardiomyocytes for the induction of reactive oxygen species (ROS) .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes of this application are not provided in the available sources .

Application in Hematology

Specific Scientific Field

This application is in the field of Hematology .

Summary of the Application

Palmitoyl-DL-carnitine chloride has been used to increase erythroid colony formation in culture .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes of this application are not provided in the available sources .

Application in Mitochondrial Fatty Acid Oxidation

Specific Scientific Field

This application is in the field of Biochemistry , specifically in Mitochondrial Fatty Acid Oxidation .

Summary of the Application

Palmitoyl-DL-carnitine chloride is a long-chain acylcarnitine and a well-known intermediate in mitochondrial fatty acid oxidation .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes of this application are not provided in the available sources .

Application in Hematology

Specific Scientific Field

This application is in the field of Hematology .

Summary of the Application

Palmitoyl-DL-carnitine chloride has been used to increase erythroid colony formation in culture .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes of this application are not provided in the available sources .

Future Directions

Recent research has explored the use of Palmitoyl-DL-carnitine chloride in the treatment of pancreatic cancer . A study investigated the antitumor activity of a nano-liposomal formulation incorporating Gemcitabine Elaidate and Palmitoyl-DL-carnitine chloride as a Protein kinase C (PKC) inhibitor . The results indicated the successful development of a nano-liposomal carrier incorporating these compounds as a more effective approach for the treatment of pancreatic cancer .

properties

IUPAC Name

(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKNLFIHBMGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Palmitoyl-DL-carnitine chloride

CAS RN

6865-14-1
Record name Palmitoyl carnitine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALMITOYLCARNITINE HYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIL57224QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
A Patel, A Saraswat, H Patel, ZS Chen, K Patel - Cancers, 2022 - mdpi.com
… For improved cellular absorption and increased anticancer activity in PDAC, we employed Palmitoyl-DL-carnitine chloride (PC) as a Protein kinase C (PKC) inhibitor in the current …
Number of citations: 5 www.mdpi.com
JA Fix, K Engle, PA Porter, PS Leppert… - American Journal …, 1986 - journals.physiology.org
… 3 NS Palmitoyl-DL-carnitine chloride … the presence or absence of 5.0 mg palmitic acid, L-carnitine, palmitoyl-DLcarnitine chloride, or 2.5 mg each of palmitic acid and L-carnitine. Blood …
Number of citations: 106 journals.physiology.org
GB Park, Z Shao, AK Mitra - Pharmaceutical research, 1992 - Springer
… The specificity, site dependence, palmitoyl-DL-carnitine chloride (PCC) concentration dependence, and effects of absorption promoters on acyclovir absorption via the nasal cavity (N) …
Number of citations: 47 link.springer.com
T Takahashi, A Kamimura, A Shirai… - Skin Pharmacology and …, 2000 - karger.com
… Other selective protein kinase C inhibitors, such as hexadecylphosphocholine, palmitoyl-DL-carnitine chloride, and polymyxin B sulfate, also show marked anagen phase-inducing hair-…
Number of citations: 51 karger.com
Y Fu, D Rathod, K Patel - Experimental Cell Research, 2020 - Elsevier
… In the present study, Palmitoyl-dl-carnitine chloride (PC) was selected as a PKC inhibitor to combine with PROTAC molecule - ARV825 for the investigation of anti-angiogenic and anti-…
Number of citations: 20 www.sciencedirect.com
GM Halliday, AD Lucas - Immunology, 1993 - ncbi.nlm.nih.gov
… , LC migration from the epidermis induced by the contact sensitizer 2,4,6-trinitrochlorobenzene (TNCB) was blocked when PKC was inhibited by palmitoyl-DL-carnitine chloride (PCC) …
Number of citations: 38 www.ncbi.nlm.nih.gov
C Kosugi-Tanaka, X Li, C Yao, T Akamatsu… - … et Biophysica Acta (BBA …, 2006 - Elsevier
… Membrane trafficking was inhibited by N-[2-(p-bromocinnamylamino)ethyl]-5-isoquimolinesulfonamide (H-89) but not by palmitoyl-dl-carnitine chloride (PCC). In contrast, the AQP5–…
Number of citations: 49 www.sciencedirect.com
M Semba, N Inui - Toxicology letters, 1990 - Elsevier
… Diacylglycerols, which are activators, and specific inhibitors, such as palmitoyl-dl-carnitine chloride (PC), 1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7), and …
Number of citations: 7 www.sciencedirect.com
M Rawas-Qalaji, R Bafail, R Cagliani, M Haider… - European Journal of …, 2021 - Elsevier
… Both sodium dodecyl sulfate (SDS) 0.075% and palmitoyl-DL-carnitine chloride (PCC) 1.2% increased paracellular EP 10-fold and 3-fold, respectively; however, both demonstrated a …
Number of citations: 3 www.sciencedirect.com
AS Ansari, Z Jarrar, C Steves… - … & Visual Science, 2023 - iovs.arvojournals.org
Purpose: Mitochondrial dysfunction may be a biomarker of biological ageing in neurodegenerative diseases such as glaucoma and Alzheimer’s. We aimed to assess mitochondrial …
Number of citations: 0 iovs.arvojournals.org

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